molecular formula C22H34O4 B022133 5-Methyleneisocarbacyclin CAS No. 109838-17-7

5-Methyleneisocarbacyclin

Cat. No. B022133
M. Wt: 362.5 g/mol
InChI Key: RCWYUXZFANPADR-UNWKAXEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyleneisocarbacyclin (5-MIC) is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. 5-MIC has been shown to have similar vasodilatory effects to PGI2 but with greater potency and longer duration of action. This makes it a promising candidate for the treatment of various cardiovascular diseases.

Mechanism Of Action

The mechanism of action of 5-Methyleneisocarbacyclin involves the activation of the prostacyclin receptor (IP receptor) and subsequent activation of adenylate cyclase, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). This results in vasodilation and inhibition of platelet aggregation.

Biochemical And Physiological Effects

In addition to its vasodilatory and antiplatelet effects, 5-Methyleneisocarbacyclin has been shown to have other biochemical and physiological effects. It can inhibit smooth muscle cell proliferation and migration, which is important in the development of atherosclerosis. It can also reduce oxidative stress and inflammation, which are important factors in the pathogenesis of cardiovascular diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Methyleneisocarbacyclin in lab experiments is its potency and long duration of action. This allows for more precise and accurate measurements of its effects. However, one limitation is its high cost compared to other prostacyclin analogs.

Future Directions

There are several future directions for research on 5-Methyleneisocarbacyclin. One area of interest is its potential use in combination with other drugs for the treatment of cardiovascular diseases. Another area of interest is its potential use in the treatment of other diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

5-Methyleneisocarbacyclin can be synthesized by a multi-step process starting with the reaction of 2-bromoethylamine with 2-oxo-1,3-dithiane to form 2-(2-oxo-1,3-dithian-2-yl)ethylamine. This compound is then reacted with 2-methyl-2-propen-1-ol to form 2-(2-oxo-1,3-dithian-2-yl)-1-methylethylamine. The final step involves the reaction of this compound with carbon monoxide in the presence of a palladium catalyst to form 5-Methyleneisocarbacyclin.

Scientific Research Applications

5-Methyleneisocarbacyclin has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, including pulmonary hypertension, ischemic heart disease, and stroke. It has been shown to have potent vasodilatory effects on pulmonary and systemic arteries and can inhibit platelet aggregation. This makes it a promising candidate for the treatment of these diseases.

properties

CAS RN

109838-17-7

Product Name

5-Methyleneisocarbacyclin

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]hex-5-enoic acid

InChI

InChI=1S/C22H34O4/c1-3-4-5-8-18(23)10-11-19-20-13-16(12-17(20)14-21(19)24)15(2)7-6-9-22(25)26/h10-12,17-21,23-24H,2-9,13-14H2,1H3,(H,25,26)/b11-10+/t17-,18-,19+,20-,21+/m0/s1

InChI Key

RCWYUXZFANPADR-UNWKAXEJSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=C2)C(=C)CCCC(=O)O)O)O

SMILES

CCCCCC(C=CC1C(CC2C1CC(=C2)C(=C)CCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=C2)C(=C)CCCC(=O)O)O)O

synonyms

5-methylene-9(0)-methano-delta(6)-prostaglandin I(1)
5-methyleneisocarbacyclin
5-MM-PGI

Origin of Product

United States

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